molecular formula C15H20O6 B232901 3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde CAS No. 158761-02-5

3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde

Cat. No. B232901
CAS RN: 158761-02-5
M. Wt: 296.31 g/mol
InChI Key: FCQQCKZJCMQQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde, also known as TANU, is a natural compound derived from the plant Streptomyces sp. TANU has been found to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties.

Scientific Research Applications

Green Chemistry Applications

Furan-2-carbaldehydes, including derivatives similar to the compound , are used as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This process, which involves ligand-free photocatalytic C–C bond cleavage, is significant in green chemistry due to its efficiency and the fact that it does not require the protection of various functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups. Notably, conjugated N,O-tridentate copper complexes are employed as novel photoinitiators under visible light in this process (Yu et al., 2018).

Synthesis of Carbonitriles

In another application, furan-2-carbaldehydes serve as precursors in the synthesis of carbonitriles. These compounds, which demonstrate significant cytotoxicity and inhibition of matrix metalloproteinases, are synthesized through the condensation of silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes with specific dihydropyran carbonitriles. The synthesized carbonitriles are identified using various spectroscopic methods, including NMR and GC-MS (Ignatovich et al., 2015).

Applications in Organic Synthesis

Furan-2-carbaldehydes also play a role in the synthesis of various organic compounds. For instance, they are involved in the preparation of novel 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, which are studied for their potential biological activity and structure using X-ray diffractometry (Ignatovich et al., 2015).

Antiviral Compounds from Actinomycetes

Alkaloids derived from furan-2-carbaldehydes, isolated from actinomycetes like Jishengella endophytica, have been found to exhibit activity against the influenza A virus subtype H1N1. These compounds, identified through spectroscopic methods, J-based configuration analysis, and electronic circular dichroism calculations, present potential for the development of new antiviral drugs (Wang et al., 2014).

Crystallography and Molecular Structure

The crystal structure of closely related compounds to our subject molecule, like (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, has been extensively studied. These studies focus on the molecular conformations, crystal packing, and intermolecular interactions, providing insight into the physical and chemical properties of such compounds (Lo Presti et al., 2003).

properties

CAS RN

158761-02-5

Product Name

3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3

InChI Key

FCQQCKZJCMQQPN-UHFFFAOYSA-N

SMILES

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C

Canonical SMILES

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C

synonyms

mniopetal E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
Reactant of Route 2
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
Reactant of Route 3
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
Reactant of Route 4
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
Reactant of Route 5
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
Reactant of Route 6
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde

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